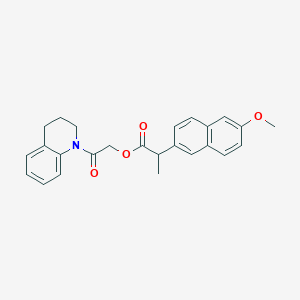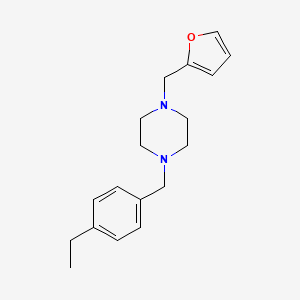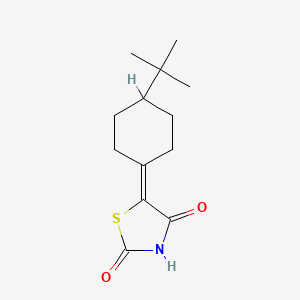![molecular formula C21H16N2O4 B10890129 Methyl 6-(3-methoxyphenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10890129.png)
Methyl 6-(3-methoxyphenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a pyridine ring fused with an isoxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide and a suitable base to introduce the methoxyphenyl group via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide with a base like sodium hydride in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-methoxy-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H16N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
methyl 6-(3-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H16N2O4/c1-25-15-10-6-9-14(11-15)17-12-16(21(24)26-2)18-19(23-27-20(18)22-17)13-7-4-3-5-8-13/h3-12H,1-2H3 |
Clé InChI |
FUBAHXZKTGPGII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B10890060.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10890063.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B10890066.png)
![4-Chloro-1-[(4-chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazole](/img/structure/B10890068.png)
![2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol](/img/structure/B10890069.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10890076.png)
methanone](/img/structure/B10890081.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10890082.png)
![3-(phenylsulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10890084.png)


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10890098.png)
